molecular formula C17H15F2N7O2 B10921911 N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921911
M. Wt: 387.3 g/mol
InChI Key: IEYJKHJFUDZHCL-UHFFFAOYSA-N
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Description

N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of pyrazole, isoxazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the core pyrazole and isoxazole rings. The difluoroethyl group is introduced through a difluoromethylation reaction, which typically requires the use of difluoromethylating agents under controlled conditions . The final step involves the coupling of the pyrazole and isoxazole rings to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C17H15F2N7O2

Molecular Weight

387.3 g/mol

IUPAC Name

N-[2-(2,2-difluoroethyl)pyrazol-3-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H15F2N7O2/c1-9-15-11(16(27)23-14-3-4-20-26(14)8-13(18)19)5-12(22-17(15)28-24-9)10-6-21-25(2)7-10/h3-7,13H,8H2,1-2H3,(H,23,27)

InChI Key

IEYJKHJFUDZHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=NN4CC(F)F

Origin of Product

United States

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